molecular formula C23H38N2O3 B6137318 1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol

1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol

Cat. No.: B6137318
M. Wt: 390.6 g/mol
InChI Key: VHRRETWGDZPJAB-UHFFFAOYSA-N
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Description

1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound that features a piperidine ring, a phenoxy group, and a cyclooctylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(chloromethyl)phenol with cyclooctylamine to form 3-[(cyclooctylamino)methyl]phenol. This intermediate is then reacted with epichlorohydrin to introduce the epoxide group, followed by ring-opening with piperidin-4-ol under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds like 1-(3-aminopropyl)piperidin-4-ol share structural similarities and may exhibit similar biological activities.

    Phenoxy Compounds: Molecules containing the phenoxy group, such as certain herbicides or pharmaceuticals.

    Cyclooctylamino Compounds: Compounds with the cyclooctylamino moiety, which may have similar chemical reactivity.

Uniqueness: 1-[3-[3-[(Cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-[3-[(cyclooctylamino)methyl]phenoxy]-2-hydroxypropyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c26-21-11-13-25(14-12-21)17-22(27)18-28-23-10-6-7-19(15-23)16-24-20-8-4-2-1-3-5-9-20/h6-7,10,15,20-22,24,26-27H,1-5,8-9,11-14,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRRETWGDZPJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC(=CC=C2)OCC(CN3CCC(CC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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